N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Overview
Description
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a thiazolidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazolidin-2-ylidene with pyridin-3-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring and pyridine moiety are believed to play a crucial role in binding to these targets, leading to biological effects such as antimicrobial and antitumor activities.
Molecular Targets and Pathways: The compound may interact with enzymes or receptors involved in cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but research suggests that the compound's unique structure contributes to its biological activity.
Comparison with Similar Compounds
N-[(2Z)-5-methyl-1,3-thiazolidin-2-ylidene]-2-pyridinamine hydrochloride
4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline
5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives
Uniqueness: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride stands out due to its specific structural features, which contribute to its unique chemical and biological properties. Unlike some similar compounds, it has shown promising results in both antimicrobial and antitumor studies, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2ClH/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8;;/h2-4,6-7H,5H2,1H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBARGQUGTFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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